REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8].[C:10](OC(=O)C)(=[O:12])C.O>C(O)=O.CO>[CH:10]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8])=[O:12]
|
Name
|
racemic mixture
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.31 mmol
|
Type
|
reactant
|
Smiles
|
N1C(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The batch is then stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed at 0° C.
|
Type
|
ADDITION
|
Details
|
there are added
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture is cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for half an hour at 0° C.
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The oil thereby obtained
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N1C(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |